

# The Synergistic Potential of HPK1 Inhibition with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. While the synergy between Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and immunotherapy is well-documented, emerging evidence suggests a promising frontier in their combination with traditional chemotherapy. This guide provides a comparative analysis of the available data on the synergistic effects of HPK1 inhibitors with chemotherapy, with a focus on the clinical-stage inhibitor BGB-15025, alongside other notable HPK1 inhibitors.

### Rationale for Combining HPK1 Inhibitors with Chemotherapy

HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, the brakes on the immune system are effectively released, leading to enhanced T-cell activation and a more robust anti-tumor immune response.[3] While the primary rationale for HPK1 inhibition lies in augmenting immuno-oncology approaches, there is a growing interest in its potential to synergize with chemotherapy.[4][5] Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for an immune attack. By combining this with the T-cell enhancing effects of HPK1 inhibition, a more potent and durable anti-tumor response may be achieved.



## Comparative Analysis of HPK1 Inhibitors in Combination Therapy

While preclinical data specifically exploring the synergy of HPK1 inhibitors with chemotherapy is limited in publicly available literature, clinical trials are beginning to investigate this combination. The following sections provide a comparative overview of key HPK1 inhibitors and the available data on their use in combination therapies.

### BGB-15025: A Forerunner in Chemotherapy Combination Trials

BGB-15025, a potent and selective small molecule inhibitor of HPK1, is at the forefront of clinical investigation into combinations with chemotherapy.[5][6] A first-in-human, multicenter Phase 1b trial (NCT04649385) is evaluating BGB-15025 in combination with the anti-PD-1 antibody tislelizumab and chemotherapy in treatment-naïve patients with advanced gastric/gastroesophageal junction (G/GEJ) adenocarcinoma and non-small cell lung cancer (NSCLC).[4][5]

Quantitative Data from the BGB-15025 Phase 1b Trial (Combination with Tislelizumab and Chemotherapy)



| Cancer Type                   | Treatment Regimen                                                   | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|-------------------------------|---------------------------------------------------------------------|-------------------------------------|-------------------------------|
| Gastric/GEJ<br>Adenocarcinoma | BGB-15025 + Tislelizumab + Oxaliplatin + Capecitabine               | 60.0%                               | Not Reported                  |
| Squamous NSCLC                | BGB-15025 + Tislelizumab + Carboplatin + Paclitaxel/nab- Paclitaxel | 25.0%                               | Not Reported                  |
| Non-Squamous<br>NSCLC         | BGB-15025 + Tislelizumab + Cisplatin/Carboplatin + Pemetrexed       | 25.0%                               | Not Reported                  |

Data presented at the European Society for Medical Oncology (ESMO) Congress 2025.[4][5]

These early results demonstrate promising anti-tumor activity for the triplet combination of an HPK1 inhibitor, an immune checkpoint inhibitor, and chemotherapy.[4][5] The combination was also reported to be generally well-tolerated.[5]

### Other Notable HPK1 Inhibitors: Focus on Immunotherapy Combinations

While direct chemotherapy combination data is less available for other HPK1 inhibitors, their performance in combination with immune checkpoint inhibitors provides a strong rationale for their potential synergy with chemotherapy-induced immune modulation.

Preclinical and Clinical Performance of Other HPK1 Inhibitors with Anti-PD-1/PD-L1 Therapy



| HPK1 Inhibitor                       | Cancer<br>Model/Patient<br>Population         | Treatment<br>Combination                                  | Key Findings                                                       |
|--------------------------------------|-----------------------------------------------|-----------------------------------------------------------|--------------------------------------------------------------------|
| NDI-101150                           | CT-26 Syngeneic<br>Tumor Model                | NDI-101150 + anti-<br>PD-1                                | Complete tumor regressions and durable immune memory.[7]           |
| Advanced Solid<br>Tumors (Phase 1/2) | NDI-101150 +<br>Pembrolizumab                 | Ongoing, with early signs of clinical activity.[8][9][10] |                                                                    |
| CFI-402411                           | Advanced Solid<br>Malignancies (Phase<br>1/2) | CFI-402411 +<br>Pembrolizumab                             | Manageable safety profile and partial responses observed. [11][12] |
| Compound K                           | 1956 Sarcoma &<br>MC38 Syngeneic<br>Models    | Compound K + anti-<br>PD-1                                | Superb antitumor efficacy.[13]                                     |
| Unnamed Inhibitor [I]                | CT-26 Syngeneic<br>Tumor Model                | Inhibitor [I] + anti-PD-                                  | 95% Tumor Growth<br>Inhibition (TGI).[14]                          |

The consistent and significant synergy observed between various HPK1 inhibitors and immune checkpoint blockade in preclinical models, which is now being translated into clinical responses, underscores the potential of this class of drugs to amplify anti-tumor immunity.[7] [13][14][15] This immune-enhancing capability is the key rationale for exploring combinations with chemotherapy.

# Experimental Protocols BGB-15025 Phase 1b Clinical Trial (NCT04649385) Combination with Chemotherapy

Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of BGB-15025 in combination with tislelizumab and chemotherapy in patients with advanced solid tumors.[4] [5]



#### Methodology:

- Patient Population: Treatment-naïve patients with advanced/metastatic non-small cell lung cancer or gastric/gastroesophageal junction adenocarcinoma.[5]
- Treatment Arms:
  - NSCLC (Squamous): BGB-15025 + Tislelizumab (200 mg IV Q3W) + Carboplatin + Paclitaxel or nab-Paclitaxel.[4]
  - NSCLC (Non-Squamous): BGB-15025 + Tislelizumab (200 mg IV Q3W) + Cisplatin or Carboplatin + Pemetrexed.[4]
  - G/GEJ Adenocarcinoma: BGB-15025 + Tislelizumab (200 mg IV Q3W) + Oxaliplatin + Capecitabine.[4]
- Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR).[5]

### Preclinical In Vivo Synergy Study (Representative Protocol)

Objective: To assess the in vivo efficacy of an HPK1 inhibitor in combination with chemotherapy in a syngeneic mouse tumor model.

#### Methodology:

- Cell Line and Animal Model: Select a suitable murine cancer cell line (e.g., CT-26 colon carcinoma) and corresponding syngeneic mouse strain (e.g., BALB/c).
- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:
  - Vehicle Control



- Chemotherapy agent alone (e.g., oxaliplatin)
- HPK1 inhibitor alone
- HPK1 inhibitor + Chemotherapy agent
- Dosing and Administration: Administer the HPK1 inhibitor orally according to a predetermined schedule. Administer chemotherapy via an appropriate route (e.g., intraperitoneal injection).
- Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: At the end of the study, calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups. Tumors and immune organs can be harvested for further pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration).

### **Signaling Pathways and Experimental Workflows**





HPK1 Negative Regulation of T-Cell Receptor Signaling



#### Preclinical In Vivo Synergy Study Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. Nimbus Therapeutics Shares Positive Phase 1/2 Data on HPK1 Inhibitor for Advanced Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 10. nimbustx.com [nimbustx.com]
- 11. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 12. treadwelltx.com [treadwelltx.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Synergistic Potential of HPK1 Inhibition with Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609870#does-hpk1-in-56-show-synergy-with-chemotherapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com